Cas no 2168204-82-6 ({7-azaspiro3.5nonan-5-yl}methanol)

{7-azaspiro3.5nonan-5-yl}methanol 化学的及び物理的性質
名前と識別子
-
- {7-azaspiro3.5nonan-5-yl}methanol
- 2168204-82-6
- {7-azaspiro[3.5]nonan-5-yl}methanol
- EN300-1697829
-
- インチ: 1S/C9H17NO/c11-7-8-6-10-5-4-9(8)2-1-3-9/h8,10-11H,1-7H2
- InChIKey: FKMKOBISQXQDDC-UHFFFAOYSA-N
- ほほえんだ: OCC1CNCCC21CCC2
計算された属性
- せいみつぶんしりょう: 155.131014166g/mol
- どういたいしつりょう: 155.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 32.3Ų
{7-azaspiro3.5nonan-5-yl}methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1697829-0.25g |
{7-azaspiro[3.5]nonan-5-yl}methanol |
2168204-82-6 | 0.25g |
$893.0 | 2023-09-20 | ||
Enamine | EN300-1697829-10.0g |
{7-azaspiro[3.5]nonan-5-yl}methanol |
2168204-82-6 | 10g |
$4176.0 | 2023-06-04 | ||
Enamine | EN300-1697829-2.5g |
{7-azaspiro[3.5]nonan-5-yl}methanol |
2168204-82-6 | 2.5g |
$1903.0 | 2023-09-20 | ||
Enamine | EN300-1697829-5.0g |
{7-azaspiro[3.5]nonan-5-yl}methanol |
2168204-82-6 | 5g |
$2816.0 | 2023-06-04 | ||
Enamine | EN300-1697829-0.1g |
{7-azaspiro[3.5]nonan-5-yl}methanol |
2168204-82-6 | 0.1g |
$855.0 | 2023-09-20 | ||
Enamine | EN300-1697829-1g |
{7-azaspiro[3.5]nonan-5-yl}methanol |
2168204-82-6 | 1g |
$971.0 | 2023-09-20 | ||
Enamine | EN300-1697829-0.05g |
{7-azaspiro[3.5]nonan-5-yl}methanol |
2168204-82-6 | 0.05g |
$816.0 | 2023-09-20 | ||
Enamine | EN300-1697829-10g |
{7-azaspiro[3.5]nonan-5-yl}methanol |
2168204-82-6 | 10g |
$4176.0 | 2023-09-20 | ||
Enamine | EN300-1697829-1.0g |
{7-azaspiro[3.5]nonan-5-yl}methanol |
2168204-82-6 | 1g |
$971.0 | 2023-06-04 | ||
Enamine | EN300-1697829-0.5g |
{7-azaspiro[3.5]nonan-5-yl}methanol |
2168204-82-6 | 0.5g |
$933.0 | 2023-09-20 |
{7-azaspiro3.5nonan-5-yl}methanol 関連文献
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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John J. Lavigne Chem. Commun., 2003, 1626-1627
{7-azaspiro3.5nonan-5-yl}methanolに関する追加情報
Recent Advances in the Application of 2168204-82-6 and {7-azaspiro[3.5]nonan-5-yl}methanol in Chemical Biology and Pharmaceutical Research
The compound 2168204-82-6, along with its derivative {7-azaspiro[3.5]nonan-5-yl}methanol, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules exhibit unique structural features that make them valuable scaffolds for drug discovery and development. Recent studies have focused on their potential applications in targeting various disease pathways, including neurological disorders, infectious diseases, and cancer.
One of the key areas of research involving 2168204-82-6 is its role as a precursor in the synthesis of novel bioactive compounds. The spirocyclic structure of {7-azaspiro[3.5]nonan-5-yl}methanol provides a rigid framework that can be functionalized to enhance binding affinity and selectivity for specific biological targets. Recent publications have highlighted its utility in the design of inhibitors for enzymes such as kinases and proteases, which are critical in numerous pathological processes.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of {7-azaspiro[3.5]nonan-5-yl}methanol derivatives in modulating the activity of G protein-coupled receptors (GPCRs). These receptors are implicated in a wide range of physiological functions, and their dysregulation is associated with diseases such as hypertension, diabetes, and depression. The study reported that derivatives of 2168204-82-6 exhibited high binding affinity and selectivity for specific GPCR subtypes, suggesting their potential as therapeutic agents.
Another significant development is the application of these compounds in the field of antimicrobial research. A recent preprint on bioRxiv detailed the synthesis and evaluation of {7-azaspiro[3.5]nonan-5-yl}methanol-based compounds against multidrug-resistant bacterial strains. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity to human cells. This finding opens new avenues for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
Furthermore, computational studies have played a pivotal role in understanding the molecular interactions of 2168204-82-6 and its derivatives. Molecular docking and dynamics simulations have revealed key binding motifs and conformational changes that underlie their biological activity. These insights are instrumental in guiding the rational design of more potent and selective compounds, as evidenced by recent patents filed by several pharmaceutical companies.
In conclusion, the ongoing research on 2168204-82-6 and {7-azaspiro[3.5]nonan-5-yl}methanol underscores their versatility and potential in addressing unmet medical needs. The integration of synthetic chemistry, structural biology, and computational modeling has accelerated the discovery of novel therapeutics based on these scaffolds. Future studies are expected to explore their applications in personalized medicine and combination therapies, further expanding their impact on the pharmaceutical industry.
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